N-Isobutyryl vs. N-Acetyl: Steric Bulk & Lipophilicity
The target compound bears an N-isobutyryl group (branched C₄H₇O) versus the N-acetyl group (linear C₂H₃O) in 1-(4-ethynylpiperidin-1-yl)ethanone (CAS 959918-28-6). The isobutyryl substitution increases molecular weight by 28.05 Da (+18.6%) and is estimated to elevate logP by approximately 0.7–1.0 log units above the acetyl analog, based on fragment-additivity principles and the measured logP of 4-ethynylpiperidine free base (0.58) versus the Boc-protected analog (2.20) [1]. This lipophilicity shift alters both chromatographic retention and passive membrane permeability of downstream conjugates, making the isobutyryl derivative preferable when higher logP is desired for blood-brain barrier penetration or reduced aqueous solubility in bioconjugation workflows .
| Evidence Dimension | Molecular weight and estimated logP |
|---|---|
| Target Compound Data | MW 179.26 Da; estimated logP ~1.5–1.8 (N-isobutyryl, branched C₄ acyl) |
| Comparator Or Baseline | 1-(4-Ethynylpiperidin-1-yl)ethanone: MW 151.21 Da, estimated logP ~0.8–1.1 (N-acetyl, linear C₂ acyl). 4-Ethynylpiperidine free base: MW 109.17 Da, measured logP 0.58 (Fluorochem). tert-Butyl 4-ethynylpiperidine-1-carboxylate: MW 209.29 Da, measured logP 2.20 (Bocsci). |
| Quantified Difference | MW: +28.05 Da (+18.6%) vs. acetyl analog. Estimated ΔlogP: +0.7–1.0 vs. acetyl analog; +1.0–1.2 vs. free base; –0.4 to –0.7 vs. Boc analog. |
| Conditions | Molecular weights from molecular formulae. LogP of free base from Fluorochem (computed); logP of Boc analog from Bocsci (computed). Target compound logP estimated by fragment-based interpolation between measured anchor points. |
Why This Matters
The isobutyryl substitution offers a lipophilicity midpoint between the low-logP free base and the high-logP Boc-protected analog, enabling fine-tuning of conjugate physicochemical properties without the acidic lability of Boc deprotection.
- [1] Bocsci. tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS 287192-97-6), LogP 2.20460. Available at: https://buildingblock.bocsci.com (accessed 2026-04-28). View Source
